
1-METHYL-3,6-DIHYDRO-2H-PYRIDINE-4-CARBONYL CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride is a chemical compound with a unique structure that includes a tetrahydropyridine ring substituted with a methyl group and a carbonyl chloride group
Vorbereitungsmethoden
The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride typically involves the reaction of 1-Methyl-1,2,3,6-tetrahydropyridine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and safety.
Analyse Chemischer Reaktionen
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl chloride group to a hydroxyl group.
Substitution: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or methanol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotoxicity.
Medicine: Research explores its potential role in developing treatments for neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, leading to changes in cellular function. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride can be compared with other similar compounds such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis for its boronic acid functionality.
The uniqueness of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride lies in its reactivity and the presence of the carbonyl chloride group, which allows for diverse chemical transformations.
Eigenschaften
CAS-Nummer |
116576-81-9 |
|---|---|
Molekularformel |
C7H10ClNO |
Molekulargewicht |
159.61 g/mol |
IUPAC-Name |
1-methyl-3,6-dihydro-2H-pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c1-9-4-2-6(3-5-9)7(8)10/h2H,3-5H2,1H3 |
InChI-Schlüssel |
SRIVQAUEJOGCPT-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C(=O)Cl |
Kanonische SMILES |
CN1CCC(=CC1)C(=O)Cl |
Synonyme |
4-Pyridinecarbonyl chloride, 1,2,3,6-tetrahydro-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)
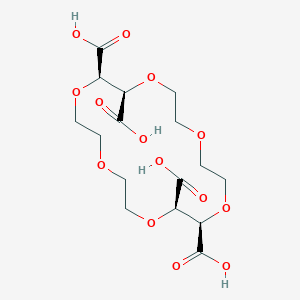

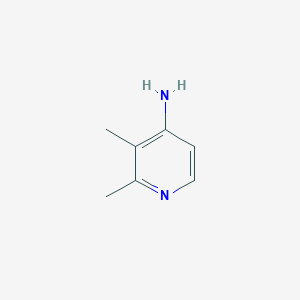
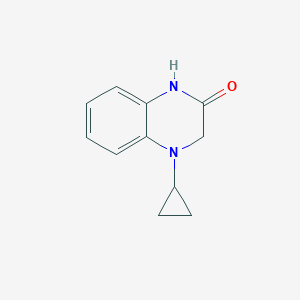
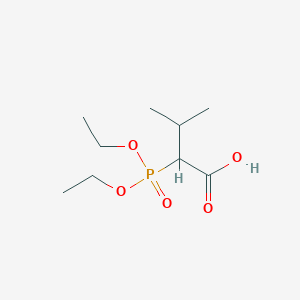



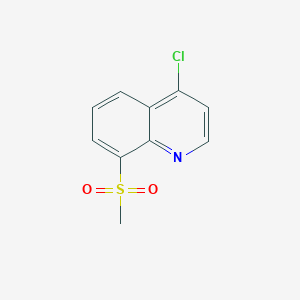


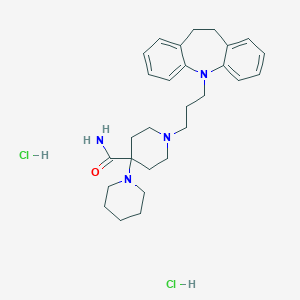
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)
